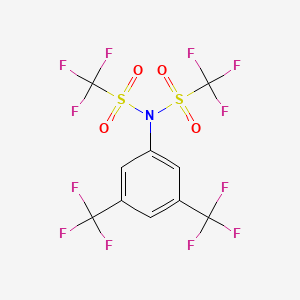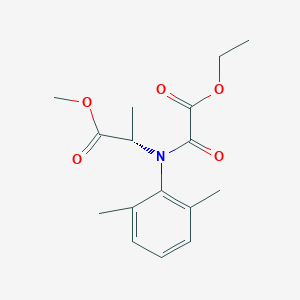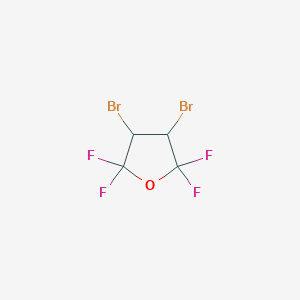
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran is a halogenated organic compound characterized by the presence of bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran typically involves the halogenation of tetrahydrofuran derivatives. One common method includes the bromination of 2,2,5,5-tetrafluorotetrahydrofuran using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-difluoro-2,2,5,5-tetrahydrofuran using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in ether solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions include substituted tetrahydrofurans, reduced derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological molecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran involves its interaction with various molecular targets. The bromine and fluorine atoms can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Similar in structure but contains a thiophene ring instead of a tetrahydrofuran ring.
3,4-Dibromo-2,2,5,5-tetrafluorooxolane: Similar in structure but contains an oxolane ring.
Uniqueness
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran is unique due to its combination of bromine and fluorine atoms on a tetrahydrofuran ring. This specific arrangement imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
1070993-50-8 |
|---|---|
Molecular Formula |
C4H2Br2F4O |
Molecular Weight |
301.86 g/mol |
IUPAC Name |
3,4-dibromo-2,2,5,5-tetrafluorooxolane |
InChI |
InChI=1S/C4H2Br2F4O/c5-1-2(6)4(9,10)11-3(1,7)8/h1-2H |
InChI Key |
RQODRKYKKNAJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC1(F)F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)
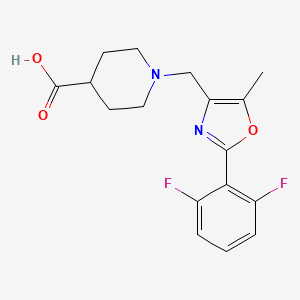

![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)
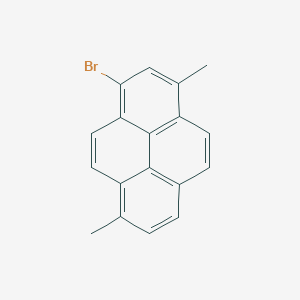
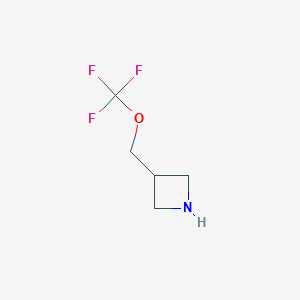
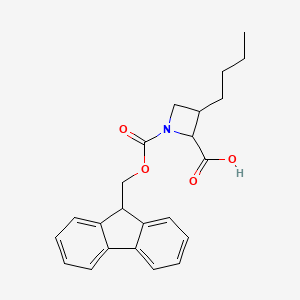
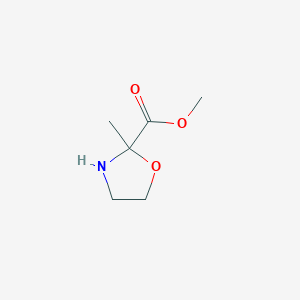
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)

![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
